molecular formula C11H9NS B12091923 3-(Benzo[b]thiophen-3-yl)propanenitrile

3-(Benzo[b]thiophen-3-yl)propanenitrile

Katalognummer: B12091923
Molekulargewicht: 187.26 g/mol
InChI-Schlüssel: KVQFWOVQEKXJGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzo[b]thiophen-3-yl)propanenitrile is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This compound has a molecular formula of C11H9NS and a molecular weight of 187.26 g/mol . Benzothiophenes are known for their diverse applications in medicinal chemistry and material science .

Vorbereitungsmethoden

The synthesis of 3-(Benzo[b]thiophen-3-yl)propanenitrile can be achieved through various synthetic routes. One common method involves the reaction of benzo[b]thiophene with propanenitrile under specific conditions. This reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

3-(Benzo[b]thiophen-3-yl)propanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-(Benzo[b]thiophen-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The sulfur atom in the benzothiophene ring can participate in various chemical interactions, influencing the compound’s biological activity. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its therapeutic effects .

Eigenschaften

Molekularformel

C11H9NS

Molekulargewicht

187.26 g/mol

IUPAC-Name

3-(1-benzothiophen-3-yl)propanenitrile

InChI

InChI=1S/C11H9NS/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8H,3-4H2

InChI-Schlüssel

KVQFWOVQEKXJGX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CS2)CCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.